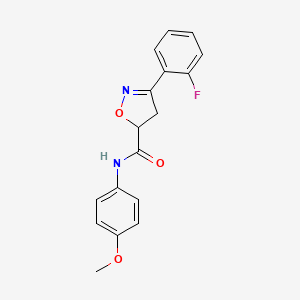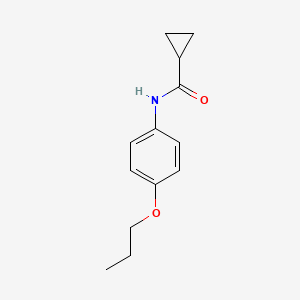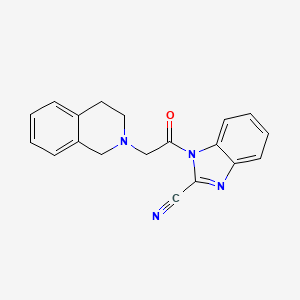![molecular formula C19H17N3O2S B4577757 N-[3-(aminocarbonyl)-5-methyl-4-(4-methylphenyl)-2-thienyl]isonicotinamide](/img/structure/B4577757.png)
N-[3-(aminocarbonyl)-5-methyl-4-(4-methylphenyl)-2-thienyl]isonicotinamide
説明
Research on compounds related to "N-[3-(aminocarbonyl)-5-methyl-4-(4-methylphenyl)-2-thienyl]isonicotinamide" typically involves exploring their synthesis, molecular structure, and potential applications in various fields such as medicinal chemistry and material science. Compounds with isonicotinamide groups are of interest due to their potential biological activities and applications in supramolecular chemistry.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, including the acetylation of amino groups, coupling reactions using reagents like HOBt and DCC, and specific substitutions to add functional groups (Patterson et al., 2015). Such processes can offer insights into the synthesis of our target compound by outlining potential synthetic routes and the necessary conditions for forming specific bonds or introducing functional groups.
Molecular Structure Analysis
The molecular structure of isonicotinamide derivatives can be elucidated through techniques such as NMR, IR, ESI-MS, and X-ray crystallography. These compounds can form complex hydrogen-bonded networks, exhibiting orthorhombic symmetry and specific twisted conformations due to interactions between amide groups and other structural components (Patterson et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving isonicotinamide derivatives can vary widely, with some forming 1D hydrogen-bonded chains capable of supporting mixed-valent redox states, indicating their potential use in materials science and electrochemistry (Patterson et al., 2015).
Physical Properties Analysis
The physical properties, such as solubility, melting points, and crystal structure, are crucial for understanding the behavior of these compounds in different environments. Studies on related compounds have shown diverse crystalline structures and phase transitions, which are influenced by the nature of the substituents and the specific hydrogen bonding interactions (Lemmerer & Fernandes, 2012).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, can be influenced by the specific functional groups present in the molecule. Research on similar compounds often focuses on their potential biological activity, interaction with biological molecules, and ability to form supramolecular assemblies (Kumar et al., 2004; Çolak et al., 2010).
科学的研究の応用
Synthesis and Chemical Properties
- Isonicotinamides with certain substituents can undergo cyclisation induced by an electrophile, resulting in spirocyclic compounds where both nucleophilic and electrophilic heterocycles are dearomatised (Brice & Clayden, 2009). This research opens new pathways for the synthesis of complex molecular architectures.
- The chemical reactivity of methyl 3-amino-2-thiophene carboxylate, a related compound, was explored to produce [3,2-d]4(3H)thieno- pyrimidinones, highlighting the potential for generating new heterocyclic compounds with various applications in drug design and material science (Hajjem, Khoud, & Baccar, 2010).
Biological Activities
- Certain triazole derivatives of isonicotinic acid have shown significant antibacterial and antifungal activities, indicating the therapeutic potential of these compounds in addressing microbial infections (Mishra et al., 2010).
- Methyl isonicotinate has been investigated for its use in pest management, particularly as a semiochemical for thrips control. Its behavioral response characteristics suggest potential applications in enhancing monitoring and control strategies in agriculture (Teulon et al., 2017).
Material Science
- N-(4-pyridyl)isonicotinamide has been identified as an efficient hydrogelator, demonstrating the versatility of isonicotinamide derivatives in forming hydrogels, which could have implications for drug delivery systems and tissue engineering (Kumar et al., 2004).
Pharmacology
- Isonicotinamide derivatives have been explored as inhibitors of human and rat dihydroorotate dehydrogenase, highlighting their potential as immunosuppressive agents, which could be beneficial in developing new treatments for autoimmune diseases (Knecht & Löffler, 1998).
特性
IUPAC Name |
N-[3-carbamoyl-5-methyl-4-(4-methylphenyl)thiophen-2-yl]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S/c1-11-3-5-13(6-4-11)15-12(2)25-19(16(15)17(20)23)22-18(24)14-7-9-21-10-8-14/h3-10H,1-2H3,(H2,20,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AESIHKCMBFIDJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(SC(=C2C(=O)N)NC(=O)C3=CC=NC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(2-methoxyphenyl)-4-{[5-(4-methoxyphenyl)-3-isoxazolyl]carbonyl}piperazine](/img/structure/B4577675.png)
![1,1-bis[4-(dimethylamino)phenyl]-1-pentanol](/img/structure/B4577679.png)




![5-methyl-N-[2-(4-morpholinyl)ethyl]-4-phenyl-3-thiophenecarboxamide](/img/structure/B4577699.png)

![N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-3,4-dihydro-2(1H)-isoquinolinecarbothioamide](/img/structure/B4577723.png)
![2-{[6-tert-butyl-3-cyano-4-(trifluoromethyl)-2-pyridinyl]thio}-N-(3-fluorophenyl)acetamide](/img/structure/B4577731.png)
![1-(4-methylphenyl)-N-[3-(1-pyrrolidinyl)propyl]methanesulfonamide](/img/structure/B4577741.png)
![N-(sec-butyl)-N'-[4-(1,1-dimethylpropyl)cyclohexyl]urea](/img/structure/B4577742.png)

